molecular formula C22H29NO2 B12902412 3-(3-Methoxyphenyl)-1-(2-phenoxyethyl)-3-propylpyrrolidine CAS No. 28066-94-6

3-(3-Methoxyphenyl)-1-(2-phenoxyethyl)-3-propylpyrrolidine

Katalognummer: B12902412
CAS-Nummer: 28066-94-6
Molekulargewicht: 339.5 g/mol
InChI-Schlüssel: FYTQTAYCWJNEDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Methoxyphenyl)-1-(2-phenoxyethyl)-3-propylpyrrolidine is an organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a pyrrolidine ring substituted with a 3-methoxyphenyl group, a 2-phenoxyethyl group, and a propyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-1-(2-phenoxyethyl)-3-propylpyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.

    Substitution Reactions: The 3-methoxyphenyl group and the 2-phenoxyethyl group can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.

    Alkylation: The propyl group can be introduced through an alkylation reaction using a propyl halide.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Methoxyphenyl)-1-(2-phenoxyethyl)-3-propylpyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenated precursors and nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-(3-Methoxyphenyl)-1-(2-phenoxyethyl)-3-propylpyrrolidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 3-(3-Methoxyphenyl)-1-(2-phenoxyethyl)-3-propylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(3-Methoxyphenyl)-1-(2-phenoxyethyl)-3-butylpyrrolidine: Similar structure with a butyl group instead of a propyl group.

    3-(3-Methoxyphenyl)-1-(2-phenoxyethyl)-3-ethylpyrrolidine: Similar structure with an ethyl group instead of a propyl group.

    3-(3-Methoxyphenyl)-1-(2-phenoxyethyl)-3-methylpyrrolidine: Similar structure with a methyl group instead of a propyl group.

Uniqueness

The uniqueness of 3-(3-Methoxyphenyl)-1-(2-phenoxyethyl)-3-propylpyrrolidine lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Eigenschaften

CAS-Nummer

28066-94-6

Molekularformel

C22H29NO2

Molekulargewicht

339.5 g/mol

IUPAC-Name

3-(3-methoxyphenyl)-1-(2-phenoxyethyl)-3-propylpyrrolidine

InChI

InChI=1S/C22H29NO2/c1-3-12-22(19-8-7-11-21(17-19)24-2)13-14-23(18-22)15-16-25-20-9-5-4-6-10-20/h4-11,17H,3,12-16,18H2,1-2H3

InChI-Schlüssel

FYTQTAYCWJNEDW-UHFFFAOYSA-N

Kanonische SMILES

CCCC1(CCN(C1)CCOC2=CC=CC=C2)C3=CC(=CC=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.